molecular formula C21H22N2O7S B2918077 (Z)-methyl 2-(6-methoxy-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1164552-50-4

(Z)-methyl 2-(6-methoxy-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2918077
CAS No.: 1164552-50-4
M. Wt: 446.47
InChI Key: XLPOQHMWICJKLJ-DQRAZIAOSA-N
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Description

(Z)-methyl 2-(6-methoxy-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C21H22N2O7S and its molecular weight is 446.47. The purity is usually 95%.
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Biological Activity

(Z)-methyl 2-(6-methoxy-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a detailed overview of the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a methoxy group and a benzothiazole moiety. The molecular formula is C19H22N2O5SC_{19}H_{22}N_{2}O_{5}S, with a molecular weight of approximately 398.45 g/mol. Its structural components suggest potential interactions with biological targets that may lead to therapeutic effects.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of cancer cell proliferation.

Table 1: Anticancer Activity of Related Benzothiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
B7A4311.5Apoptosis induction
4iA5492.0Cell cycle arrest
Compound XH12991.8Inhibition of IL-6

Research indicates that this compound may exhibit similar mechanisms by promoting apoptosis and inhibiting cell migration in various cancer cell lines .

Anti-inflammatory Activity

Benzothiazole derivatives are also noted for their anti-inflammatory properties. The compound's structure suggests that it may inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in inflammatory pathways.

Case Study: Anti-inflammatory Effects
In a study assessing the effects of related compounds on inflammation markers in vitro, it was found that certain benzothiazole derivatives reduced TNF-α levels significantly at concentrations as low as 1 µM . This indicates a promising avenue for therapeutic applications in inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of this compound has not been extensively studied; however, related compounds have shown varying degrees of activity against bacterial pathogens.

Table 2: Antimicrobial Activity of Related Compounds

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CP. aeruginosa64 µg/mL

These findings suggest that modifications in the benzothiazole structure can enhance antimicrobial efficacy .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Cell Cycle Regulation : Similar compounds have been shown to induce cell cycle arrest at the G1 phase.
  • Apoptosis Induction : The activation of caspases has been observed in treated cancer cells.
  • Cytokine Modulation : Inhibition of pro-inflammatory cytokines suggests a potential mechanism for anti-inflammatory action.

Properties

IUPAC Name

methyl 2-[6-methoxy-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O7S/c1-26-13-6-7-14-17(10-13)31-21(23(14)11-18(24)29-4)22-20(25)12-8-15(27-2)19(30-5)16(9-12)28-3/h6-10H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPOQHMWICJKLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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